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These application notes provide a comprehensive guide to understanding and assessing the
mitochondrial effects of Leflunomide and its active metabolite, Teriflunomide (A77 1726).
Detailed protocols for key experiments are included to facilitate the investigation of potential
drug-induced mitochondrial dysfunction.

Introduction

Leflunomide is an immunomodulatory drug primarily used in the treatment of rheumatoid
arthritis.[1][2] Its therapeutic effect is largely attributed to its active metabolite, Teriflunomide
(also known as A77 1726), which inhibits the mitochondrial enzyme dihydroorotate
dehydrogenase (DHODH).[1][3] DHODH is a key enzyme in the de novo pyrimidine synthesis
pathway, and its inhibition curtails the proliferation of activated lymphocytes, which have a high
demand for pyrimidines.[4][5][6]

While DHODH inhibition is the primary mechanism of action, emerging evidence suggests that
Leflunomide and Teriflunomide may exert additional effects on mitochondrial function, which
could contribute to both their therapeutic efficacy and potential toxicity.[7][8][9] Therefore, a
thorough assessment of mitochondrial function is crucial when studying the biological effects of
these compounds.
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Mechanisms of Leflunomide-Induced Mitochondrial
Dysfunction

The primary mitochondrial target of Leflunomide's active metabolite, Teriflunomide, is DHODH,
an enzyme located on the inner mitochondrial membrane that is linked to the electron transport
chain (ETC).[10] Inhibition of DHODH can disrupt the function of the ETC.[10]

Beyond DHODH inhibition, studies have indicated that Leflunomide and Teriflunomide can
induce mitochondrial dysfunction through several other mechanisms:

« Inhibition of Oxidative Phosphorylation (OXPHOS): Leflunomide has been shown to be a
more potent inhibitor of State 3 mitochondrial respiration than Teriflunomide.[8] Specifically,
Leflunomide and, to a lesser extent, Teriflunomide, can inhibit Complex V (ATP synthase) of
the ETC, leading to ATP depletion.[7][9]

» Increased Reactive Oxygen Species (ROS) Production: The disruption of the ETC by
Leflunomide can lead to an increase in the generation of mitochondrial ROS, such as
superoxide anions.[8][11]

 Alterations in Mitochondrial Membrane Potential (AWm): The collapse of the mitochondrial
membrane potential is an early indicator of mitochondrial dysfunction and can be induced by
Leflunomide treatment.[7][9]

 Induction of Mitochondrial Proliferation: Some studies have shown that Leflunomide can
cause an abnormal proliferation of mitochondria, though the precise mechanism remains
under investigation and may be independent of DHODH inhibition.[11]

It is important to note that some research suggests that under certain conditions, Teriflunomide
may have protective effects on mitochondria against oxidative stress.[12] Additionally, there are
conflicting reports on whether Teriflunomide-induced apoptosis is dependent on mitochondrial
pathways.[10]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of
Leflunomide and its active metabolite on mitochondrial function.
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Table 1: Inhibitory Effects on Mitochondrial Respiration and OXPHOS Complexes

Compound Target Effect Potency Reference
State 3 More potent than
Leflunomide Mitochondrial Inhibition Teriflunomide [8]
Respiration (10-fold)
State 3
] ] ) ) o Less potent than
Teriflunomide Mitochondrial Inhibition ] [8]
o Leflunomide
Respiration
Mitochondrial
_ More potent than
) Uncoupling ) ) )
Leflunomide Induction Teriflunomide (2-  [8]
(State 2
o to 5-fold)
Respiration)
OXPHOS
) o Preferential
Leflunomide Complex V (ATP Inhibition o [7109]
inhibition
synthase)
OXPHOS
) ] o Less potent than
Teriflunomide Complex V (ATP Inhibition ] [7]
Leflunomide
synthase)
OXPHOS
) o IC50 values
Leflunomide Complex I, I, Inhibition ) [7]
determined
=+, 1V
OXPHOS Higher IC50
Teriflunomide Complex I, Il, Inhibition values than [7]
1=+l IV Leflunomide

Table 2: Effects on Cellular ATP Levels and Cytotoxicity
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EC50
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Leflunomide (Glucose 24h treatment [7]
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medium) _
depletion
HepG2
) Exacerbated
Leflunomide (Galactose 24h treatment ) 554+23uM [7]
) ATP depletion
medium)
Time- and
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Mandatory Visualizations
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Mitochondrial Targets & Consequences
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Caption: Leflunomide's effects on mitochondrial signaling pathways.

Cell Culture & Leflunomide Treatment

Optional: Cellular ATP Levels
Mitochondrial Isolation (e.g., Luminescence)

Oxygen Consumption Rate (OCR) Mitochondrial Membrane Potential (AYm) Reactive Oxygen Species (ROS)
(e.g., Seahorse) (e.g., TMRE, JC-1) (e.g., MitoSOX)

Data Analysis & Interpretation
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Caption: Workflow for assessing mitochondrial dysfunction.
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Caption: Relationships between mitochondrial dysfunction parameters.

Experimental Protocols

The following are detailed protocols for key experiments to assess mitochondrial dysfunction
induced by Leflunomide.
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Protocol 1: Measurement of Mitochondrial Membrane
Potential (AWm) using TMRE

This protocol describes the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify
changes in mitochondrial membrane potential in live cells via fluorescence microscopy or plate
reader.[13][14]

Materials:

TMRE (Tetramethylrhodamine, Ethyl Ester)

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization

Cell culture medium

Black, clear-bottom 96-well plates

Fluorescence microscope or microplate reader (Excitation/Emission ~549/575 nm)

Leflunomide/Teriflunomide

Procedure:

e Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal
density and allow them to adhere overnight.

o Compound Treatment: Treat cells with various concentrations of Leflunomide or
Teriflunomide for the desired duration. Include a vehicle control and a positive control (CCCP,
typically 10-50 uM for 15-30 minutes before measurement).

 TMRE Staining:

o Prepare a fresh working solution of TMRE in pre-warmed cell culture medium (typically 20-
500 nM, optimize for your cell type).

o Remove the treatment medium from the wells and wash once with pre-warmed PBS.
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o Add the TMRE-containing medium to each well and incubate for 15-30 minutes at 37°C,
protected from light.

» Image Acquisition/Fluorescence Reading:

o Microscopy: After incubation, wash the cells with pre-warmed PBS and add fresh pre-
warmed medium. Immediately acquire images using a fluorescence microscope with
appropriate filters for TMRE.

o Plate Reader: Measure the fluorescence intensity using a microplate reader at EX/Em of
~549/575 nm.

o Data Analysis: Quantify the mean fluorescence intensity per cell or per well. Normalize the
data to the vehicle control. A decrease in TMRE fluorescence indicates mitochondrial
depolarization.

Protocol 2: Assessment of Mitochondrial Oxygen
Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to
measure real-time cellular oxygen consumption, providing insights into mitochondrial
respiration.[15][16]

Materials:

Seahorse XF Analyzer and associated consumables (cell culture plates, sensor cartridges)

o Seahorse XF Base Medium (or similar low-buffered medium) supplemented with glucose,
pyruvate, and glutamine as required.

e Oligomycin (Complex V inhibitor)

e FCCP (uncoupling agent)

¢ Rotenone/Antimycin A (Complex | and Il inhibitors)

o Leflunomide/Teriflunomide
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Procedure:

o Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere
overnight.

e Compound Treatment (Acute):

o Prepare stock solutions of Leflunomide/Teriflunomide, Oligomycin, FCCP, and
Rotenone/Antimycin A in the assay medium.

o Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2
incubator.

o On the day of the assay, replace the cell culture medium with the pre-warmed assay
medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

o Load the injection ports of the sensor cartridge with the compounds for sequential
injection. A typical sequence is:

= Port A: Leflunomide/Teriflunomide or vehicle

= Port B: Oligomycin

s Port C: FCCP

» Port D: Rotenone/Antimycin A

o Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer
and run the mitochondrial stress test protocol. The instrument will measure the OCR at
baseline and after each injection.

o Data Analysis: The Seahorse software will calculate key parameters of mitochondrial
function:

o Basal Respiration: The initial OCR before any injections.

o ATP-linked Respiration: The decrease in OCR after oligomycin injection.
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o Maximal Respiration: The peak OCR after FCCP injection.
o Proton Leak: The remaining OCR after oligomycin injection.

o Non-mitochondrial Respiration: The OCR after Rotenone/Antimycin A injection. Compare
the parameters between Leflunomide/Teriflunomide-treated and control cells.

Protocol 3: Detection of Mitochondrial Reactive Oxygen
Species (ROS)

This protocol details the use of MitoSOX™ Red, a fluorescent probe that specifically targets
mitochondria and is oxidized by superoxide, a primary mitochondrial ROS.[17][18][19]

Materials:

MitoSOX™ Red reagent

HBSS (Hank's Balanced Salt Solution) or other suitable buffer

Antimycin A (as a positive control for ROS production)

Fluorescence microscope or flow cytometer (Excitation/Emission ~510/580 nm)

Leflunomide/Teriflunomide

Procedure:

o Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in appropriate plates for
microscopy or flow cytometry. Treat with Leflunomide/Teriflunomide for the desired time.
Include a vehicle control and a positive control (e.g., Antimycin A).

¢ MitoSOX™ Staining:

o Prepare a 5 uM working solution of MitosSOX™ Red in pre-warmed HBSS.

o Remove the treatment medium, wash cells once with warm HBSS.
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o Add the MitoSOX™ working solution and incubate for 10-30 minutes at 37°C, protected
from light.

e Washing: Gently wash the cells three times with warm HBSS.
e Analysis:
o Microscopy: Immediately image the cells using a fluorescence microscope.
o Flow Cytometry: Trypsinize and resuspend the cells in fresh HBSS for analysis.

o Data Analysis: Quantify the fluorescence intensity. An increase in red fluorescence indicates
an increase in mitochondrial superoxide production.

Protocol 4: Quantification of Cellular ATP Levels

This protocol describes a bioluminescence-based assay to measure total cellular ATP levels,
which can be depleted due to mitochondrial dysfunction.[20][21][22]

Materials:

Commercially available ATP determination kit (e.g., based on firefly luciferase)

Opaque 96-well plates

Luminometer

Cell lysis buffer (compatible with the ATP assay)

Leflunomide/Teriflunomide

Procedure:

o Cell Seeding and Treatment: Seed cells in an opaque 96-well plate and treat with various
concentrations of Leflunomide/Teriflunomide for the desired duration.

e Cell Lysis:

o Remove the treatment medium.
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o Add the cell lysis buffer provided in the kit to each well.

o Incubate according to the kit's instructions (e.g., shaking for 5 minutes at room
temperature) to ensure complete cell lysis and ATP release.

e ATP Measurement:
o Prepare the luciferase-luciferin reagent as per the kit's protocol.
o Add the reagent to each well of the 96-well plate containing the cell lysate.
o Immediately measure the luminescence using a plate-reading luminometer.
o Data Analysis:
o Generate an ATP standard curve using the provided ATP standard.
o Calculate the ATP concentration in each sample based on the standard curve.

o Normalize the ATP levels to the total protein concentration in parallel wells or express as a
percentage of the vehicle control. A decrease in luminescence indicates ATP depletion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

PDF]. Available at: [https://www.benchchem.com/product/b10860345#assessing-
mitochondrial-dysfunction-after-lefleuganan-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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